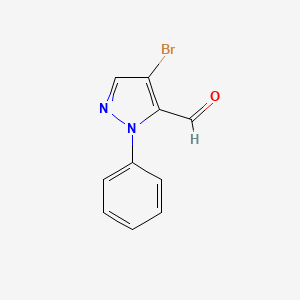

3-(3-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide is a synthetic compound also known as TAK-659. It belongs to the class of kinase inhibitors and has shown potential in the treatment of various cancers and autoimmune disorders.

Scientific Research Applications

1. Chemical Reactivity and Applications

The study of N-Ethyl-5-phenylisoxazolium 3′-sulfonate (Woodward's Reagent K) demonstrates its utility as a reagent for nucleophilic side chains of proteins. This compound reacts with various nucleophiles to form stable enamine adducts, establishing its potential as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under appropriate conditions (Kathryn. Llamas et al., 1986).

2. Polymorphism in Pharmaceutical Compounds

Research on polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride highlights the challenges in analytical and physical characterization of investigational pharmaceutical compounds. This study underscores the importance of detailed solid-state nuclear magnetic resonance (SSNMR) and X-ray diffraction studies for understanding subtle structural differences between polymorphic forms (F. Vogt et al., 2013).

3. Antipathogenic Activity

A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including compounds with fluorophenyl groups, demonstrates significant anti-microbial and antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests the potential of these derivatives for further development as novel anti-microbial agents (Carmen Limban et al., 2011).

4. Solvolytic Studies

Investigations into the solvolysis rates of compounds structurally similar to the query compound, such as 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl tosylates, provide insights into the effects of substituents and the reaction environment on solvolysis rates. This research can help in understanding the chemical behavior and reactivity of such compounds (M. Fujio et al., 1997).

5. Ultrasound-Promoted Synthesis

The novel ultrasound-promoted synthesis of trifluoroatrolactamide derivatives via a one-pot Passerini/hydrolysis reaction sequence showcases an efficient method for rapid generation of combinatorial libraries of such compounds, with significant broad-spectrum fungicidal activities (Shu-Jing Yu et al., 2014).

properties

IUPAC Name |

3-(3-chlorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF3NO2/c19-15-3-1-2-12(10-15)4-9-17(25)23-11-16(24)13-5-7-14(8-6-13)18(20,21)22/h1-3,5-8,10,16,24H,4,9,11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLCPXRFYJDLGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2966203.png)

![N-cyclohexyl-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2966213.png)

![3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2966217.png)

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2966220.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]phthalazin-1(2H)-one](/img/structure/B2966223.png)